7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound with a molecular formula of C7H5N5. It is a member of the pyrazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a molecule with potential antiviral and antidiabetic activity . It has been shown that these molecules show biological activity with a wide range of useful effects . The presence of (het)aryl fragment in the azole ring is associated with an increase in affinity to adenosine receptors , while the presence of an alkylsulfonyl residue favors antiviral activity .
Mode of Action
The mode of action of this compound involves the initial attack of the ring nitrogen and subsequent cyclo-condensation with the exocyclic amino group . This interaction with its targets leads to the formation of the corresponding 4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles .
Biochemical Pathways
Given its potential antiviral and antidiabetic activity , it can be inferred that it may interact with pathways related to viral replication and glucose metabolism.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential antiviral and antidiabetic activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of 5-aminopyrazole derivatives with 3-oxo-2-phenylpropanenitrile. This reaction is carried out under reflux conditions in pyridine, yielding the desired product in varying yields depending on the specific reactants and conditions used .
Industrial Production Methods
This often includes the use of high-purity starting materials, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile: This compound has an additional nitrile group, which can influence its reactivity and biological activity.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound contains nitro groups, which can significantly alter its chemical properties and applications.
Uniqueness
7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
1783345-48-1 |
---|---|
Molecular Formula |
C7H5N5 |
Molecular Weight |
159.1 |
Purity |
95 |
Origin of Product |
United States |
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